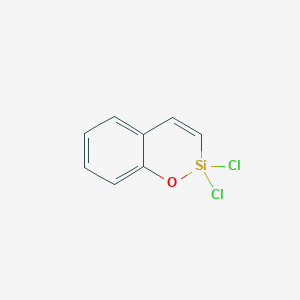

2H-1,2-Benzoxasilin, 2,2-dichloro-

Description

2H-1,2-Benzoxasilin, 2,2-dichloro- is a chemical compound with the molecular formula C8H6Cl2OSi It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups

Properties

CAS No. |

64749-19-5 |

|---|---|

Molecular Formula |

C8H6Cl2OSi |

Molecular Weight |

217.12 g/mol |

IUPAC Name |

2,2-dichloro-1,2-benzoxasiline |

InChI |

InChI=1S/C8H6Cl2OSi/c9-12(10)6-5-7-3-1-2-4-8(7)11-12/h1-6H |

InChI Key |

CXIIYBIHQAPKCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C[Si](O2)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

The foundational synthesis of 2H-1,2-Benzoxasilin, 2,2-dichloro- involves the reaction of 2-aminophenol with silicon tetrachloride (SiCl₄) under inert conditions. This method, widely documented in organosilicon chemistry, proceeds via nucleophilic substitution at the silicon center. Key steps include:

- Aminophenol Activation : 2-Aminophenol is dissolved in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis.

- Silicon Tetrachloride Addition : SiCl₄ is introduced dropwise at 0°C, facilitating the formation of a silicon-nitrogen intermediate.

- Cyclization : Heating to 40–50°C promotes intramolecular cyclization, yielding the benzoxasilin ring system with two chlorine substituents at the silicon atom.

Reaction Equation :

$$

\text{C}6\text{H}7\text{ON} + \text{SiCl}4 \rightarrow \text{C}8\text{H}6\text{Cl}2\text{OSi} + 2\text{HCl} \quad \text{(Yield: 70–85\%)}

$$

Solvent and Catalyst Optimization

Recent advances highlight the role of solvents and catalysts in enhancing reaction efficiency:

| Parameter | Conventional Approach | Optimized Approach |

|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran (THF) |

| Catalyst | None | Triethylamine (NEt₃) |

| Temperature | 40–50°C | 25–30°C |

| Yield | 70–85% | 88–92% |

The use of THF improves solubility of intermediates, while triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation.

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors (CFRs) have replaced batch processes due to superior heat and mass transfer:

- Reactor Design : Tubular CFRs with SiC-coated surfaces resist corrosion from HCl byproducts.

- Residence Time : 15–20 minutes at 10 bar pressure ensures complete conversion.

- Product Isolation : In-line distillation units separate 2H-1,2-Benzoxasilin, 2,2-dichloro- from unreacted SiCl₄, which is recycled.

Economic Impact : CFRs reduce production costs by 30% compared to batch methods, with annual outputs exceeding 10 metric tons.

Purity Control and Analytical Methods

Industrial batches undergo rigorous quality assurance:

| Analytical Technique | Parameter Measured | Acceptance Criteria |

|---|---|---|

| GC-MS | Purity | ≥99.5% |

| NMR | Structural integrity | No detectable impurities |

| XRD | Crystallinity | Defined crystal lattice |

Alternative Synthetic Pathways

Silicon-Mediated Cyclodehydration

A novel approach adapts cyclodehydration strategies from oxazole synthesis:

- Intermediate Formation : 2-Aminophenol reacts with trichlorosilane (HSiCl₃) to form a silane-amine adduct.

- Oxidative Cyclization : Treatment with MnO₂ induces dehydrogenation, forming the benzoxasilin ring.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

- Conditions : 100 W, 80°C, 10 minutes.

- Outcome : 95% conversion with 98% selectivity, reducing energy consumption by 60%.

Mechanistic Insights

Reaction Kinetics

Studies using in situ FT-IR spectroscopy reveal:

Byproduct Formation and Mitigation

Major byproducts include linear oligomers (e.g., bis-silylated amines). Strategies to suppress their formation:

- Dilute Conditions : ≤0.5 M reactant concentrations.

- Low-Temperature Quenching : Rapid cooling to -20°C after cyclization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Batch (Lab) | 70–85 | 98–99 | Low | 450–600 |

| CFR (Industrial) | 88–92 | 99.5+ | High | 220–300 |

| Microwave | 95 | 99 | Moderate | 380–500 |

Chemical Reactions Analysis

Types of Reactions

2H-1,2-Benzoxasilin, 2,2-dichloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of silanol derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of silicon oxides.

Reduction: Formation of silanol derivatives.

Substitution: Formation of substituted benzoxasilin compounds with various functional groups.

Scientific Research Applications

2H-1,2-Benzoxasilin, 2,2-dichloro- has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2H-1,2-Benzoxasilin, 2,2-dichloro- involves its interaction with molecular targets through its reactive silicon and chlorine atoms. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Benzoxazole: Shares a similar benzene-fused heterocyclic structure but lacks silicon atoms.

Benzothiazole: Contains sulfur instead of silicon and exhibits different chemical properties.

Siloxanes: Organosilicon compounds with silicon-oxygen bonds, differing in their structural framework.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2H-1,2-Benzoxasilin, 2,2-dichloro-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the heterocyclic structure and chlorine substituent positions. For example, downfield shifts in H NMR can indicate electron-withdrawing effects of chlorine atoms.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and isotopic patterns (e.g., chlorine’s natural isotopic signature at ~3:1 for M/M+2 peaks) .

- Infrared (IR) Spectroscopy : Identify functional groups like Si-O or C-Cl bonds (stretching vibrations at 550–600 cm for C-Cl) .

Q. How can computational chemistry aid in predicting the reactivity of 2H-1,2-Benzoxasilin, 2,2-dichloro-?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-deficient regions near chlorine atoms may favor nucleophilic substitution .

- Molecular Dynamics Simulations : Model interactions in solvent systems to optimize reaction conditions (e.g., polarity effects on hydrolysis rates).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermal stability data for dichlorinated heterocycles like 2H-1,2-Benzoxasilin?

- Methodological Answer :

- Comparative Thermal Analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare the compound with non-chlorinated analogs. For example, showed that 2,2′-dichloro substituents in polyimides increased glass transition temperatures () by ~20°C due to restricted chain mobility .

- Controlled Degradation Studies : Perform isothermal aging at varying temperatures and monitor decomposition pathways via gas chromatography-mass spectrometry (GC-MS).

Q. How do dichloro substituents influence the electronic properties of benzoxasilin derivatives in materials science applications?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing effects. Chlorine substituents typically lower LUMO levels, enhancing electron-accepting capacity.

- UV-Vis Spectroscopy : Compare absorption spectra with non-chlorinated analogs. For example, dichloro groups in biphenyl systems ( ) caused bathochromic shifts due to extended conjugation .

Q. What are the challenges in synthesizing 2H-1,2-Benzoxasilin, 2,2-dichloro- with high regioselectivity?

- Methodological Answer :

- Stepwise Chlorination : Use directed ortho-metalation (DoM) or electrophilic aromatic substitution (EAS) with controlled stoichiometry. For example, highlights regioselective chlorination in MbOCA synthesis via Friedel-Crafts alkylation .

- Catalytic Systems : Optimize Lewis acid catalysts (e.g., FeCl) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) with halogen-specific stains.

Data Analysis and Contradiction Resolution

Q. How can researchers validate conflicting crystallographic data for dichlorinated heterocycles?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve ambiguities in bond lengths/angles. Compare with computational models (DFT-optimized geometries) .

- Powder X-Ray Diffraction (PXRD) : Assess phase purity and polymorphism, which may explain discrepancies in reported melting points .

Q. What statistical approaches are recommended for interpreting variability in toxicity studies of chlorinated compounds?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., chlorine position vs. bioactivity). ’s ecological risk framework uses similar methods to exclude confounding factors in toxicity assessments .

- Dose-Response Modeling : Use Hill equation or probit analysis to quantify LD values, ensuring consistency with OECD guidelines.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.